2-[1-(1H-imidazol-1-yl)vinyl]phenol
Overview
Description
“2-[1-(1H-imidazol-1-yl)vinyl]phenol” is a member of styrenes . It is also known by its IUPAC name "2-(1-imidazol-1-ylethenyl)phenol" .
Synthesis Analysis
The synthesis of imidazole derivatives, which includes “this compound”, started from the use of glyoxal and formaldehyde in ammonia . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .Molecular Structure Analysis
The molecular formula of “this compound” is C11H10N2O . Its InChI code is “1S/C11H10N2O/c1-9(13-7-6-12-8-13)10-4-2-3-5-11(10)14/h2-8,14H,1H2” and its InChI key is "AHQLCEQBXIBHHO-UHFFFAOYSA-N" .Chemical Reactions Analysis
Imidazole, a key component of “this compound”, plays an important role in humans. It is included in chemical sciences, biological sciences, and materials science, and used as a catalyst in compound synthesis and the process of developing new drugs .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 186.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 38 Ų .Scientific Research Applications
Catalytic Applications
Imidazol-2-ylidenes, part of the N-heterocyclic carbenes (NHCs) family, have been identified as efficient catalysts in transesterification between esters and alcohols. Low catalyst loadings of aryl- or alkyl-substituted NHC catalysts facilitate the acylation of alcohols with vinyl acetate under mild conditions, showcasing their potential in synthetic chemistry and industrial applications (Grasa, Kissling, & Nolan, 2002).
Adsorptive Applications
Molecularly imprinted poly-2-(1H-imidazol-2-yl)-4-phenol microspheres have been developed for the adsorptive denitrogenation of fuel, demonstrating selectivity towards nitrogen-containing compounds. This highlights their utility in improving fuel quality and addressing environmental concerns related to nitrogen emissions (Abdul-quadir et al., 2018).
Fluorescent Properties
The synthesis and characterization of 2-(1H-imidazol-2-yl)phenols and their Zn(II) complexes reveal interesting fluorescent properties. These compounds and their complexes exhibit varying emission processes dependent on substituents and media, offering potential applications in material science and sensor technology (Eseola et al., 2009).
Corrosion Inhibition
Benzimidazole derivatives, including those structurally related to 2-[1-(1H-imidazol-1-yl)vinyl]phenol, have been investigated as corrosion inhibitors for steel in acidic environments. Their efficiency in protecting metal surfaces from corrosion makes them valuable in industrial maintenance and preservation (Yadav et al., 2016).
Metal Ion Removal
Poly(1-vinylimidazole)-grafted magnetic nanoparticles have been developed for the selective removal of metal ions, demonstrating the capacity to bind divalent metal ions selectively. Such materials are crucial for environmental remediation and the treatment of industrial wastewater (Takafuji et al., 2004).
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of biological activities . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their versatile chemical structure . The presence of a positive charge on either of the two nitrogen atoms in the imidazole ring allows it to form two equivalent tautomeric forms, which may contribute to its diverse biological activities .
Biochemical Pathways
Imidazole derivatives are known to be key components in functional molecules used in a variety of everyday applications . They are also the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Pharmacokinetics
It is known that imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its bioavailability.
Result of Action
Imidazole derivatives are known to have a broad range of biological activities, as mentioned earlier . They have been reported to show antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that imidazole derivatives have pronounced luminescence efficiency and thermal stability , which may influence their action under different environmental conditions.
Safety and Hazards
Future Directions
Imidazole-based compounds, including “2-[1-(1H-imidazol-1-yl)vinyl]phenol”, have a wide range of therapeutic applications, including antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant, and many others . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable .
Properties
IUPAC Name |
2-(1-imidazol-1-ylethenyl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9(13-7-6-12-8-13)10-4-2-3-5-11(10)14/h2-8,14H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHQLCEQBXIBHHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1O)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60384459 | |
Record name | 2-[1-(1H-imidazol-1-yl)vinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>27.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49671390 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74204-47-0 | |
Record name | 2-[1-(1H-imidazol-1-yl)vinyl]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60384459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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